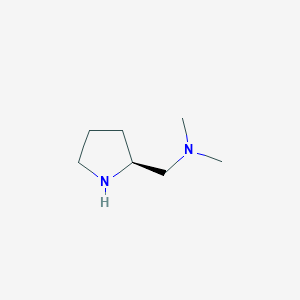

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine

説明

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine (DMPA) is a synthetic molecule that has been used for a variety of scientific research applications. It is a versatile molecule that can be used for a range of biochemical and physiological experiments. DMPA is a derivative of pyrrolidine, a five-membered ring structure containing nitrogen and carbon atoms. It is a white, odorless, crystalline powder and is soluble in water and other organic solvents. DMPA has been used in a variety of research applications, including biochemical and physiological studies, drug discovery, and laboratory experiments.

科学的研究の応用

Organic Synthesis and Catalysis

Nickel Pincer Complex for Cross-Coupling Reactions : Research has shown that replacing a dimethyl amino group with a pyrrolidino group in nickel(II) pincer complexes enhances their efficacy as catalysts for cross-coupling reactions of nonactivated secondary alkyl halides. This improvement is attributed to structural differences leading to more hemilabile ligands (Garcia et al., 2016).

Synthesis of Pyrrolidine Derivatives : Pyrrolidine derivatives, including those related to Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine, have been synthesized through various methods, demonstrating their significance in producing key intermediates for pharmaceuticals. For example, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a critical intermediate in the preparation of premafloxacin, an antibiotic (Fleck et al., 2003).

Material Science and Polymerization

Polyurethane Catalyst Development : Tertiary amine catalysts, including pyrrolidine derivatives, play a crucial role in manufacturing polyurethane materials. Design principles derived from quantum chemical methods have shown that pyrrolidine derivatives can suppress formaldehyde emissions, a significant concern in indoor applications (Muuronen et al., 2019).

Iron-Catalyzed Hydrosilylation for Cyclic Amines : A novel strategy for constructing N-substituted cyclic amines via iron-catalyzed hydrosilylation from dicarboxylic acids and amines has been developed. This method allows for the preparation of a wide range of cyclic amine derivatives, highlighting the versatility of reactions involving pyrrolidine structures (Wei et al., 2020).

Chemical Synthesis and Ligand Development

Copper(I) Complexes with Novel Ligands : Research into novel ligands based on pyrrolidine derivatives has led to the synthesis and characterization of copper(I) complexes. These complexes show potential for applications in catalysis and material science, demonstrating the broad utility of pyrrolidine-based ligands in developing new chemical entities (Dehghanpour et al., 2007).

Functionalized Pyrrolizidines/Pyrrolidines Synthesis : The [3+2] cycloaddition reaction has been utilized to synthesize functionalized pyrrolizidines and pyrrolidines, incorporating a spirooxindole motif. This process underscores the synthetic value of pyrrolidine derivatives in constructing complex and biologically relevant structures (Sarrafi et al., 2013).

特性

IUPAC Name |

N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)6-7-4-3-5-8-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIJBHQBXMMPRH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427991 | |

| Record name | N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine | |

CAS RN |

29618-57-3 | |

| Record name | N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。